(3-Fluoro-4-(furan-2-yl)phenyl)methanamine
Description
(3-Fluoro-4-(furan-2-yl)phenyl)methanamine (CAS: 1540803-64-2) is a fluorinated aromatic amine with the molecular formula C₁₁H₁₀FNO and a molecular weight of 191.20 g/mol . Its structure features a furan-2-yl substituent at the para position of a fluorinated benzene ring and a primary amine (-CH₂NH₂) group.
Properties
IUPAC Name |
[3-fluoro-4-(furan-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-6-8(7-13)3-4-9(10)11-2-1-5-14-11/h1-6H,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQQZQMJSRUIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(furan-2-yl)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-furancarboxaldehyde.
Condensation Reaction: The 3-fluoroaniline undergoes a condensation reaction with 2-furancarboxaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-(furan-2-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The fluorine atom and the furan ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3-Fluoro-4-(furan-2-yl)phenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its effects on biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(furan-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Positional Isomers: Fluorine Substitution
- [2-Fluoro-4-(furan-2-yl)phenyl]methanamine (CAS: 1341447-72-0) Structural Difference: Fluorine is at the ortho position (C2) instead of meta (C3). Electronic effects (e.g., electron-withdrawing nature of fluorine) also differ, altering aromatic ring polarization . Synthetic Utility: The ortho isomer may exhibit lower solubility in polar solvents due to reduced symmetry.
Heterocyclic Variants: Furan vs. Thiophene/Selenophene
- (4-(Thiophen-2-yl)phenyl)methanamine and (4-(Selenophen-2-yl)phenyl)methanamine Structural Difference: Thiophene (sulfur) or selenophene (selenium) replaces furan (oxygen). Impact:
- Electron Density: Thiophene and selenophene are more electron-rich than furan, enhancing π-π stacking interactions in drug-receptor binding .
- Synthesis: All three derivatives are synthesized via LiAlH₄ reduction of nitriles, with yields ranging from 60–72% .
Substituent Complexity: Alkyl and Ether Groups
- [3-Fluoro-4-(2-methoxyethoxy)phenyl]methanamine (CAS: 1039873-12-5)
- Structural Difference : A methoxyethoxy (-OCH₂CH₂OCH₃) group replaces the furan ring.
- Impact :
- Solubility : The ether linkage improves aqueous solubility but may reduce membrane permeability due to increased polarity .
Synthetic Flexibility : The methoxyethoxy group allows for further functionalization via ether cleavage.
- (3-Fluoro-4-(oxan-4-yloxy)phenyl)methanamine (CAS: 1247619-84-6) Structural Difference: A tetrahydropyran (oxane) ring is attached via an ether bond.
Trifluoromethyl and Halogenated Derivatives
Simplified Analogs: Methyl and Benzylamine Derivatives
- 3-Fluoro-4-methylbenzylamine (CAS: 261951-67-1)
Physicochemical and Spectroscopic Comparison
Table 1: Key Properties of Selected Analogs
Biological Activity
(3-Fluoro-4-(furan-2-yl)phenyl)methanamine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₀H₈FNO, which includes a furan ring, a phenyl group, and an amine functional group. The presence of fluorine enhances the compound's reactivity and binding affinity to biological targets, making it a candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of human sirtuin 2 (SIRT2), an enzyme involved in cellular processes related to aging and various diseases, including cancer and neurodegenerative disorders. The fluorine atom and the furan ring contribute to the compound's binding affinity, influencing its selectivity for SIRT2 over other similar enzymes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains, making it a candidate for further development in antimicrobial therapies.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, particularly against leukemia cell lines, where it demonstrated significant cytotoxicity. In studies involving derivatives similar to this compound, IC50 values ranged from 0.70 μM to 4.75 μM across different cancer cell lines such as HL60, K562, and MCF7 .
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against leukemia cells with an IC50 value as low as 0.70 μM, suggesting that structural modifications can enhance the compound's efficacy against specific cancer types.
- Antimicrobial Testing : In another study, the compound was tested against several microbial strains. It exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .
Comparative Analysis of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
